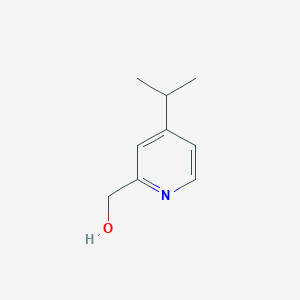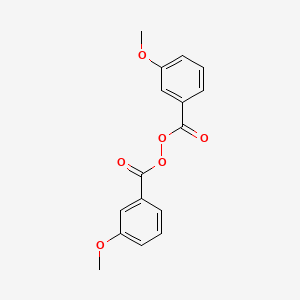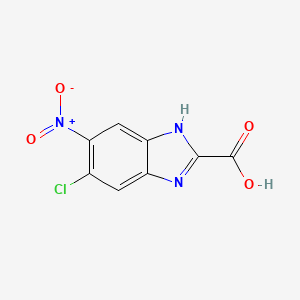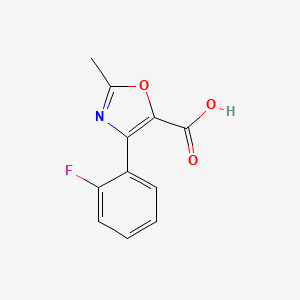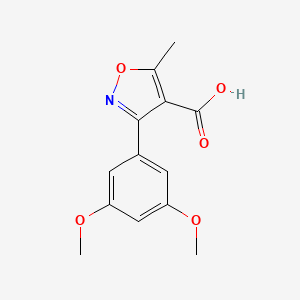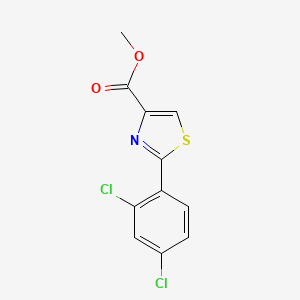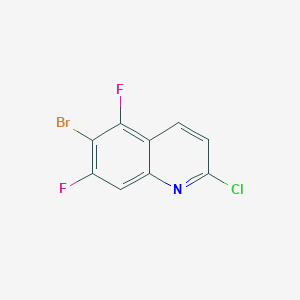
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of bromine, methoxymethyl, and methyl groups in this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethyl)-4-methylpyrimidine typically involves the bromination of 2-(methoxymethyl)-4-methylpyrimidine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 2-(methoxymethyl)-4-methylpyrimidine derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include 2-(formylmethyl)-4-methylpyrimidine or 2-(carboxymethyl)-4-methylpyrimidine.
Reduction Reactions: Products include 2-(methoxymethyl)-4-methylpyrimidine or fully reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: It serves as a building block for the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(methoxymethyl)-4-methylpyrimidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by interacting with the active site or binding to specific receptors. The presence of the bromine atom and methoxymethyl group can enhance its binding affinity and selectivity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)pyrimidine: Similar in structure but with a chloro and methoxycarbonyl group instead of methoxymethyl and methyl groups.
5-Bromo-2-(methoxymethyl)-4-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Bromo-2-(methoxymethyl)-4-methylpyrimidine is unique due to the combination of its functional groups, which provide specific reactivity and selectivity in chemical reactions
Propiedades
Fórmula molecular |
C7H9BrN2O |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
5-bromo-2-(methoxymethyl)-4-methylpyrimidine |
InChI |
InChI=1S/C7H9BrN2O/c1-5-6(8)3-9-7(10-5)4-11-2/h3H,4H2,1-2H3 |
Clave InChI |
JJHXAACMBGXRFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1Br)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


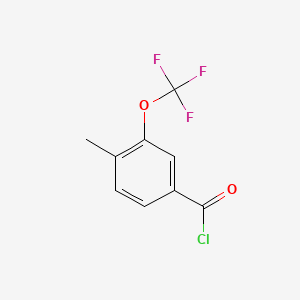
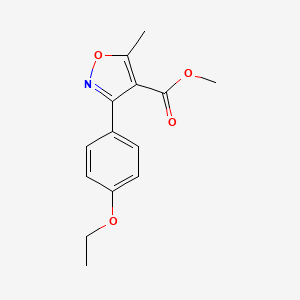
![N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B13680385.png)
